![molecular formula C22H28N9NaO9S2 B14779303 sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)
sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefbuperazone sodium is a second-generation cephalosporin antibiotic. It is used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. This compound is known for its broad-spectrum activity and effectiveness against anaerobic bacteria .
Preparation Methods
The preparation of cefbuperazone sodium involves several steps:
Methyl Esterification of D-threonine: This step involves the conversion of D-threonine to its methyl ester form.
Preparation of DEPT-OMe: This intermediate is synthesized from the methyl ester of D-threonine.
Preparation of DEPT-OMe-OP: Further reactions lead to the formation of this intermediate.
Preparation of TBLZ-ester: This step involves a one-step reaction to simultaneously remove two protection groups, followed by salification to obtain cefbuperazone.
Chemical Reactions Analysis
Cefbuperazone sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Cefbuperazone sodium has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is used to study the effects of antibiotics on bacterial growth and resistance mechanisms.
Medicine: It is used in clinical research to develop new treatment protocols for bacterial infections.
Industry: It is used in the pharmaceutical industry for the production of antibiotic formulations .
Mechanism of Action
Cefbuperazone sodium exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Like other beta-lactam antibiotics, it binds to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death .
Comparison with Similar Compounds
Cefbuperazone sodium is similar to other cephalosporin antibiotics such as cefoperazone and cefoxitin. it has unique properties that make it more effective against certain anaerobic bacteria. For example, cefbuperazone has higher activity against Bacteroides fragilis compared to cefoxitin and cefoperazone .
Similar Compounds
- Cefoperazone
- Cefoxitin
- Cefotaxime
- Ceftizoxime
- Cefmenoxime
Properties
Molecular Formula |
C22H28N9NaO9S2 |
|---|---|
Molecular Weight |
649.6 g/mol |
IUPAC Name |
sodium;(7S)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H29N9O9S2.Na/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3;/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37);/q;+1/p-1/t10?,12?,19?,22-;/m0./s1 |
InChI Key |
WNJOIIXGSLBJAS-GKTJYTEDSA-M |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)N[C@]2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+] |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C(C)O)C(=O)NC2(C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14779221.png)
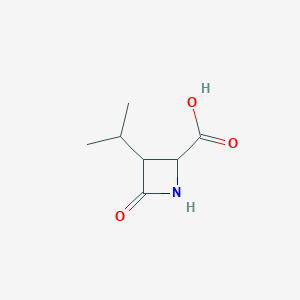
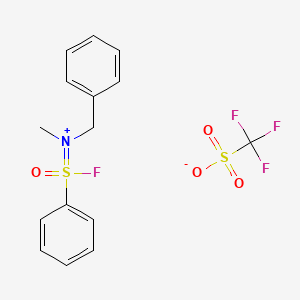
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2,5-bis(4-fluorophenyl)pyrrolidine](/img/structure/B14779245.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]carbamate](/img/structure/B14779251.png)
![(3S,4R)-4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B14779258.png)
![Tert-butyl 4-[1-(4-chlorophenyl)-1-hydroxypentan-2-yl]benzoate](/img/structure/B14779260.png)

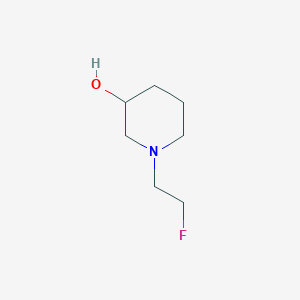
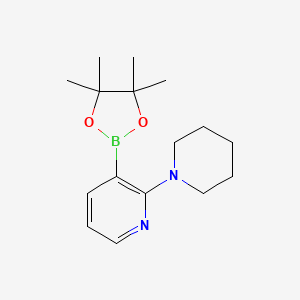

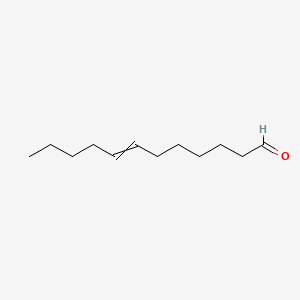
![[2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone](/img/structure/B14779304.png)

